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Application Note

Abstract

This application note details the development and validation of a simple, precise, and accurate
stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC)
method for the quantification of Etofylline Nicotinate in bulk drug and pharmaceutical dosage
forms. The chromatographic separation was achieved on a C18 column using a mobile phase
of phosphate buffer and acetonitrile, with UV detection. The method was validated in
accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating
excellent linearity, accuracy, precision, and specificity. The stability-indicating capability of the
method was confirmed through forced degradation studies, which showed no interference from
degradation products. This validated method is suitable for routine quality control analysis of
Etofylline Nicotinate.

Introduction

Etofylline Nicotinate is a vasodilator used in the treatment of peripheral vascular diseases. It
is a salt of Etofylline and Nicotinic acid. Accurate and reliable analytical methods are essential
for ensuring the quality and efficacy of pharmaceutical products. High-performance liquid
chromatography (HPLC) is a widely used technique for the quantitative analysis of active
pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity. This
application note describes a comprehensive protocol for the development and validation of a
stability-indicating RP-HPLC method for Etofylline Nicotinate.
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Experimental
Instrumentation and Chemicals

e HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a
UV-Vis detector.

e Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 pum particle size).

o Chemicals: Etofylline Nicotinate reference standard, HPLC grade acetonitrile, potassium
dihydrogen phosphate, ortho-phosphoric acid, and HPLC grade water.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Parameter Condition

Stationary Phase C18 Column (250 mm x 4.6 mm, 5 pm)

10mM Potassium Dihydrogen Phosphate Buffer
Mobile Phase (pH 4.5 with ortho-phosphoric acid) : Acetonitrile
(90:10 viv)[1]

Flow Rate 1.0 mL/min[1]
Detection Wavelength 272 nm[1][2]
Injection Volume 20 pL
Column Temperature Ambient

Run Time 10 minutes

Rationale for Parameter Selection:

o Stationary Phase: A C18 column was selected due to its wide applicability in reversed-phase
chromatography and its proven effectiveness in separating similar compounds like Etofylline
and Theophylline.[1][3]
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» Mobile Phase: A mixture of phosphate buffer and acetonitrile provides good peak shape and
resolution. The pH of 4.5 was chosen to ensure the ionization state of the analyte is
controlled for consistent retention.[1]

o Flow Rate: A flow rate of 1.0 mL/min offers a balance between analysis time and separation
efficiency.[1]

o Detection Wavelength: The wavelength of 272 nm was selected based on the UV absorption
maximum of Etofylline, ensuring high sensitivity.[1][2]

Method Validation Protocol

The developed HPLC method was validated according to ICH Q2(R2) guidelines for the
following parameters:

System Suitability

System suitability testing is performed to ensure that the chromatographic system is adequate
for the intended analysis.

Protocol: Six replicate injections of a standard solution of Etofylline Nicotinate (100 pg/mL)
are made. The system suitability parameters, including theoretical plates, tailing factor, and
%RSD of peak area, are calculated.

Parameter Acceptance Criteria
Theoretical Plates > 2000

Tailing Factor <20

% RSD of Peak Area <2.0%

Specificity (Forced Degradation Studies)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of
components that may be expected to be present, such as impurities, degradants, or matrix
components. Forced degradation studies are conducted to demonstrate the stability-indicating
nature of the method.
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Protocol: Etofylline Nicotinate is subjected to stress conditions including acid hydrolysis (0.1
N HCI), base hydrolysis (0.1 N NaOH), oxidative degradation (3% H203z), thermal degradation
(60°C), and photolytic degradation (UV light). The stressed samples are then analyzed by the
developed HPLC method.

Acceptance Criteria: The method is considered specific if the peak for Etofylline Nicotinate is
well-resolved from any degradation product peaks, and the peak purity of the analyte peak is
acceptable.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly
proportional to the concentration of the analyte.

Protocol: A series of at least five standard solutions of Etofylline Nicotinate are prepared over
a concentration range of 50-150 pg/mL. Each solution is injected in triplicate. A calibration
curve of peak area versus concentration is plotted, and the correlation coefficient (r?) is

determined.
Parameter Acceptance Criteria
Correlation Coefficient (r2) >0.999

Accuracy (% Recovery)

The accuracy of an analytical procedure expresses the closeness of agreement between the
value which is accepted either as a conventional true value or an accepted reference value and
the value found.[4]

Protocol: Accuracy is determined by the standard addition method. A known amount of
Etofylline Nicotinate is added to a placebo preparation at three different concentration levels
(e.g., 80%, 100%, and 120% of the target concentration). Each level is prepared in triplicate
and analyzed. The percentage recovery is calculated.

Parameter Acceptance Criteria

% Recovery 98.0% - 102.0%
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Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of
scatter) between a series of measurements obtained from multiple sampling of the same
homogeneous sample under the prescribed conditions. Precision is evaluated at two levels:
repeatability (intra-day precision) and intermediate precision (inter-day precision).

Protocol:

o Repeatability: Six replicate injections of a single concentration of Etofylline Nicotinate (100

png/mL) are performed on the same day.

» Intermediate Precision: The repeatability assay is performed on a different day by a different

analyst.

The %RSD of the peak areas is calculated for both repeatability and intermediate precision.

Parameter Acceptance Criteria
% RSD for Repeatability <2.0%
% RSD for Intermediate Precision < 2.0%

Limit of Detection (LOD) and Limit of Quantification

(LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected
but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the
lowest amount of analyte in a sample which can be quantitatively determined with suitable

precision and accuracy.

Protocol: LOD and LOQ are determined based on the standard deviation of the response and
the slope of the calibration curve using the following formulas: LOD = 3.3 x (o / S) LOQ =10 x
(o / S) Where o is the standard deviation of the y-intercepts of regression lines and S is the
slope of the calibration curve.
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Acceptance Criteria: The LOQ should be verifiable by analyzing a standard at the determined
concentration with acceptable precision and accuracy.

Robusthess

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by
small, but deliberate variations in method parameters and provides an indication of its reliability
during normal usage.

Protocol: Small, deliberate changes are made to the method parameters, such as:
e Flow rate (x 0.1 mL/min)

» Mobile phase composition (£ 2% organic)

e pH of the buffer (£ 0.2 units)

The effect of these changes on the system suitability parameters is evaluated.

Acceptance Criteria: The system suitability parameters should remain within the acceptance
criteria for all the modified conditions.

Data Presentation

The quantitative data from the validation experiments should be summarized in the following
tables for clear comparison.

Table 2: System Suitability Results

Parameter Result Acceptance Criteria
Theoretical Plates > 2000
Tailing Factor <20

| % RSD of Peak Area | | £ 2.0% |

Table 3: Linearity Data
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Concentration (ug/mL) Mean Peak Area

50

75

100

125

150

| Correlation Coefficient (r2) | | = 0.999 |

Table 4: Accuracy (% Recovery) Data

Amount Added Amount Found Mean %
Level % Recovery
(ng/mL) (ng/mL) Recovery
80%
100%
| 120% | | || |

Table 5: Precision Data

Precision % RSD Acceptance Criteria

Repeatability (Intra-day) <2.0%

| Intermediate Precision (Inter-day) | | < 2.0% |

Table 6: LOD and LOQ Results

Parameter Result (pg/mL)

LOD
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| LOQ |

Table 7: Robustness Study Results

. System Suitability Acceptance
Parameter Varied Result .
Parameter Criteria
Flow Rate (+0.1 .
] Tailing Factor <2.0
mL/min)
Theoretical Plates > 2000
Flow Rate (-0.1 -
) Tailing Factor <20
mL/min)
Theoretical Plates > 2000
Mobile Phase (+2% -
. Tailing Factor <20
Acetonitrile)
Theoretical Plates > 2000
Mobile Phase (-2% .
o Tailing Factor <20
Acetonitrile)
| | Theoretical Plates | | > 2000 |
Visualization
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Caption: Workflow for HPLC Method Development and Validation.
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Conclusion

The developed RP-HPLC method for the quantification of Etofylline Nicotinate is simple,
rapid, accurate, precise, and specific. The method was successfully validated according to ICH
guidelines and was found to be stability-indicating. The described method can be conveniently
used for the routine quality control analysis of Etofylline Nicotinate in bulk and pharmaceutical
formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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